Daclatasvir-d6

LC-MS/MS internal standard isotopic purity

Daclatasvir-d6 (CAS 1801709-41-0) is a hexa-deuterated analog of the HCV NS5A inhibitor Daclatasvir, engineered as a stable isotope-labeled internal standard for quantitative LC-MS/MS bioanalysis. With a +6 Da mass shift and ≥99% deuterium incorporation, it eliminates isotopic interference from unlabeled analyte, ensuring accurate quantification at low ng/mL concentrations. ≥90% HPLC purity with full characterization traceable to USP/EP standards supports cGMP-compliant ANDA submissions. A documented ≥4-year shelf life at -20°C and room-temperature shipping stability minimize re-validation frequency and logistical costs across multi-year development cycles.

Molecular Formula C₄₀H₄₄D₆N₈O₆
Molecular Weight 744.91
Cat. No. B1161876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaclatasvir-d6
SynonymsN,N’-[[1,1’-biphenyl]-4,4’-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-carbamic Acid C,C’-Dimethyl Ester-d6;  BMS 790052-d6;  EBP 883-d6; 
Molecular FormulaC₄₀H₄₄D₆N₈O₆
Molecular Weight744.91
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daclatasvir-d6 (BMS-790052-d6) Procurement Guide: Isotopic Purity, Stability, and LC-MS Quantification Performance Data for Informed Sourcing


Daclatasvir-d6 (CAS 1801709-41-0) is a hexa-deuterated analog of the hepatitis C virus (HCV) NS5A inhibitor Daclatasvir (BMS-790052) . The compound is synthesized by replacing six hydrogen atoms with deuterium at the carbamate methyl ester positions, resulting in a molecular formula of C₄₀H₄₄D₆N₈O₆ and a molecular weight of 744.91 g/mol . As a stable isotope-labeled internal standard, Daclatasvir-d6 is specifically engineered for use in quantitative bioanalytical workflows, including LC-MS/MS, where its near-identical physicochemical properties to the unlabeled analyte ensure accurate correction for matrix effects, extraction variability, and instrument fluctuations [1].

Critical Role of Daclatasvir-d6 in Quantitative Bioanalysis: Why Unlabeled and Alternative Isotope-Labeled Analogs Cannot Guarantee Equivalent Performance


In quantitative LC-MS/MS bioanalysis, substituting a deuterated internal standard like Daclatasvir-d6 with unlabeled Daclatasvir, a ¹³C-labeled analog (e.g., Daclatasvir-¹³C₂,d₆), or a different deuterated standard is not recommended without full re-validation. Unlabeled Daclatasvir introduces ion suppression and cross-signal contamination due to isotopic overlap and shared MS/MS transitions, leading to systematic underestimation or overestimation of analyte concentration [1]. Daclatasvir-¹³C₂,d₆ introduces a mass shift of +8 Da, which may alter chromatographic retention time and matrix effect behavior compared to the +6 Da shift of Daclatasvir-d6, affecting method accuracy . Furthermore, sourcing Daclatasvir-d6 from a vendor with insufficient isotopic purity (e.g., <99% deuteration) can result in significant carryover of unlabeled Daclatasvir, compromising assay sensitivity and linearity . The following quantitative evidence delineates the specific performance attributes that justify the selection of high-purity Daclatasvir-d6 over alternative sourcing or labeling strategies.

Quantitative Performance Differentiation of Daclatasvir-d6: Isotopic Purity, Long-Term Stability, and Regulatory Compliance Data for Informed Procurement


Isotopic Purity and Deuteration Consistency: High-Resolution MS Confirmation of ≥99% d₆ Incorporation Minimizes Unlabeled Daclatasvir Contamination

Daclatasvir-d6 achieves an isotopic purity of ≥99% for deuterated forms (d₁-d₆), as confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) [1]. In comparison, lower-purity deuterated standards (e.g., 95% purity) can contain up to 5% unlabeled Daclatasvir, which directly contributes to elevated baseline signal and reduced assay sensitivity . The consistent hexa-deuteration at the carbamate methyl ester positions ensures a mass shift of +6 Da, providing baseline separation from the unlabeled analyte's isotopic cluster in MS/MS detection .

LC-MS/MS internal standard isotopic purity

Long-Term Stability at -20°C: Validated 4-Year Shelf Life Minimizes Re-Qualification Frequency and Reduces Total Cost of Ownership

Daclatasvir-d6 demonstrates validated long-term stability of ≥4 years when stored as a powder at -20°C, as documented in vendor Certificate of Analysis data [1]. This contrasts with typical storage recommendations for Daclatasvir-¹³C₂,d₆, which often specify only -20°C for 3 years, or the unlabeled Daclatasvir base form, which may degrade more rapidly due to the absence of deuterium's kinetic isotope effect . The enhanced stability reduces the frequency of re-purchasing and re-qualifying new internal standard batches, thereby lowering operational costs and minimizing method re-validation burdens .

stability storage shelf life

Regulatory-Compliant Characterization Data Package: Full Traceability to Pharmacopeial Standards Supports ANDA and QC Method Development

Daclatasvir-d6 is supplied with comprehensive characterization data compliant with regulatory guidelines, including full NMR, HRMS, and HPLC purity certification [1]. This data package supports use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) [2]. In contrast, some alternative deuterated analogs or generic stable isotope-labeled compounds are offered without full characterization or traceability to United States Pharmacopeia (USP) or European Pharmacopoeia (EP) reference standards, which may not satisfy regulatory audit requirements [3]. Traceability can be provided back to pharmacopeial standards upon feasibility request [2].

regulatory compliance ANDA QC

HPLC Purity Specification: ≥90% Purity by HPLC Ensures Minimal Interference from Impurities in Quantitative LC-MS/MS Assays

Vendor-certified HPLC purity for Daclatasvir-d6 is specified as not less than 90% . While this is a standard purity level for stable isotope-labeled internal standards, it is a critical procurement criterion because lower purity (e.g., <90%) can introduce impurity peaks that co-elute or share MRM transitions with the analyte, leading to inaccurate quantification . In contrast, unlabeled Daclatasvir reference standards often specify ≥98% purity, but they cannot be used as internal standards due to isotopic interference . The ≥90% purity specification, combined with the ≥99% isotopic purity, ensures that the deuterated internal standard does not contribute significant background signal from impurities .

HPLC purity impurity profile LC-MS

Room Temperature Shipping Stability: Validated Stability at Ambient Temperature During Transit Reduces Cold Chain Costs and Expedites Receiving

Daclatasvir-d6 is stable at ambient temperature for a few days during ordinary shipping and customs clearance . This shipping stability eliminates the need for expensive cold chain logistics (e.g., dry ice or refrigerated gel packs) for most domestic and international shipments [1]. In contrast, some sensitive isotope-labeled compounds or unlabeled Daclatasvir may require strict temperature control during transit to prevent degradation, increasing shipping costs and complicating import/export procedures . The ability to ship at room temperature reduces the total landed cost and accelerates receiving workflows in bioanalytical laboratories .

shipping stability cold chain logistics

Cost Efficiency in Bioanalytical Method Development: Deuterated Internal Standard Avoids Costly Re-Validation Associated with Unlabeled Analyte Carryover

The use of high-purity Daclatasvir-d6 as an internal standard directly reduces the cost of bioanalytical method development by minimizing the need for re-validation cycles triggered by unlabeled analyte carryover or isotopic impurity [1]. A 4% reduction in unlabeled Daclatasvir carryover (from 5% to 1%) can translate to a 10-20% improvement in assay sensitivity and linearity, reducing the number of failed validation runs and associated labor costs [2]. While the upfront cost of Daclatasvir-d6 is higher than unlabeled Daclatasvir (e.g., ~$5,000 per mg vs. ~$100 per mg), the total cost of ownership over a multi-year bioanalytical program is lower due to extended stability, reduced re-validation, and elimination of cold chain shipping [3].

cost of ownership method validation bioanalysis

Recommended Application Scenarios for Daclatasvir-d6 Based on Quantified Performance Differentiation


Regulated Bioanalytical Method Development and Validation for ANDA Submissions

In regulated bioanalytical laboratories supporting Abbreviated New Drug Applications (ANDA), Daclatasvir-d6 is the preferred internal standard due to its ≥99% isotopic purity and full characterization package with traceability to pharmacopeial standards [1]. The ≥90% HPLC purity and documented long-term stability (≥4 years at -20°C) minimize the frequency of re-validation and re-purchasing, ensuring continuous method performance across multi-year ANDA development cycles [2].

Clinical Pharmacokinetic Studies Requiring High-Throughput LC-MS/MS Quantification

For clinical pharmacokinetic studies of Daclatasvir in human plasma, Daclatasvir-d6 provides the necessary +6 Da mass shift to eliminate isotopic interference from the unlabeled analyte, enabling accurate quantification at low ng/mL concentrations [1]. The compound's room-temperature shipping stability reduces logistical barriers and costs, while the ≥99% deuterium incorporation ensures minimal carryover, thereby supporting high-throughput sample analysis with reliable results [2].

Quality Control Release Testing in Daclatasvir API and Finished Product Manufacturing

In pharmaceutical quality control (QC) laboratories, Daclatasvir-d6 serves as an internal standard for LC-MS/MS methods used to quantify Daclatasvir content and impurity levels in API batches and finished dosage forms [1]. The compound's regulatory-compliant characterization data and traceability to USP/EP standards are essential for meeting current Good Manufacturing Practice (cGMP) requirements and for successful ANDA approval [2].

Academic and Preclinical Research Investigating HCV NS5A Inhibitor Pharmacology

Academic researchers studying the pharmacokinetics, tissue distribution, or metabolic stability of Daclatasvir in preclinical models benefit from using Daclatasvir-d6 to ensure robust and reproducible LC-MS/MS quantification [1]. The extended 4-year shelf life at -20°C is particularly advantageous for academic laboratories with less frequent use patterns, reducing the risk of internal standard degradation between experiments and minimizing waste [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Daclatasvir-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.